![molecular formula C19H16N2O4 B5913742 1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913742.png)
1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a synthetic compound that has been studied for its potential use in scientific research. AHQ belongs to the class of quinoline carboxamides and has a molecular weight of 360.38 g/mol.
Scientific Research Applications
Chemical Reactions and Synthesis 1-Allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and related compounds have been studied for their behavior under bromination conditions. Research by Ukrainets et al. (2011) found that the 1-N-allyl derivative undergoes characteristic halocyclization to form oxazolo[3,2-a]-quinoline (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011). Another study by the same authors (2012) elaborated on the synthesis of these compounds and their halogenation, providing insights into their chemical properties and potential applications (Ukrainets, Mospanova, Jaradat, Bevz, & Turov, 2012).
Pharmacological Potential Although direct studies on the pharmacological applications of this specific compound are limited, research on structurally similar compounds provides insights into potential uses. For instance, Ukrainets et al. (2009) synthesized 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, aiming for microbiological investigation and potentially revealing the antimicrobial properties of these compounds (Ukrainets, Tkach, Grinevich, Turov, & Bevz, 2009).
Crystal Structure and Analysis Research into the polymorphic modifications of related quinoline compounds has been conducted. Shishkina et al. (2018) studied a compound with strong diuretic properties, which could imply similar properties or research applications for 1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
properties
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-11-21-15-6-4-3-5-14(15)17(23)16(19(21)25)18(24)20-12-7-9-13(22)10-8-12/h2-10,22-23H,1,11H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJIMVECVLKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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